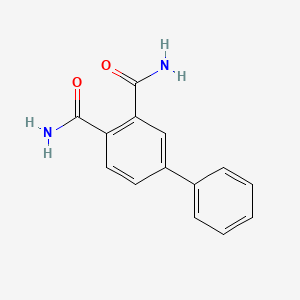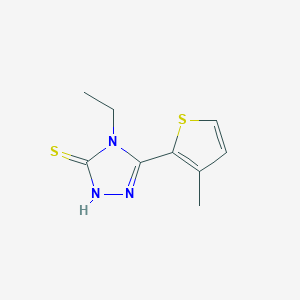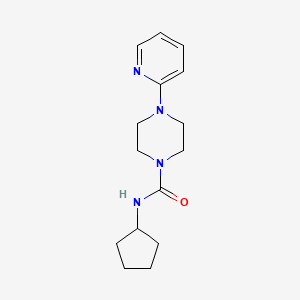
3,4-biphenyldicarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of biphenyldicarboxamide derivatives, including 3,4-biphenyldicarboxamide, can involve microwave-assisted synthesis techniques, which offer efficient pathways to these compounds. For instance, derivatives of 2-amino-3-carboxamide-1,1′-biaryls have been synthesized using microwave assistance, demonstrating the utility of modern synthetic techniques in producing these compounds efficiently (Novanna, Kannadasan, & Shanmugam, 2020).
Molecular Structure Analysis
The molecular structure of 3,4-biphenyldicarboxamide and its derivatives is characterized by the presence of the biphenyl moiety, which contributes to the rigidity and planarity of the molecule. This structural attribute is crucial in determining the material's physical and chemical properties. Rigid-rod polyamides and polyimides derived from biphenyl diamines demonstrate the importance of the biphenyl structure in creating materials with desirable thermal and mechanical properties (Spiliopoulos & Mikroyannidis, 1997).
Chemical Reactions and Properties
3,4-Biphenyldicarboxamide and its derivatives can undergo various chemical reactions, including coupling reactions, which are fundamental in extending the biphenyl core for further functionalization. The Chan-Evans-Lam coupling reaction, for instance, has been utilized to synthesize 4-(aryl amino)-[1,1′-biphenyl]-3-carboxamide derivatives, showcasing the chemical versatility of biphenyldicarboxamide structures (Novanna, Kannadasan, & Shanmugam, 2020).
Physical Properties Analysis
The physical properties of 3,4-biphenyldicarboxamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their rigid molecular structure. The presence of the biphenyl core contributes to the high thermal stability and glass transition temperatures observed in polymers derived from these compounds. For example, polyamides and polyimides based on biphenyl diamines exhibit high thermal stability and glass transition temperatures, making them suitable for high-performance applications (Spiliopoulos & Mikroyannidis, 1997).
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
Rigid-Rod Polyamides and Polyimides : 3,4-Biphenyldicarboxamide derivatives have been used in the synthesis of rigid-rod polyamides and polyimides, characterized by high thermal stability and amorphous nature. These polymers exhibit excellent thermooxidative stability and have potential applications in high-performance materials due to their unique structural and thermal properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Liquid-Crystalline Properties : Studies have shown that derivatives of 3,4-biphenyldicarboxamide can form nematic liquid-crystalline mesophases, which are of significant interest in the field of materials science for their potential use in advanced display technologies and optical devices (Hirata, Sato, & Mukaida, 1994).
Blue-Light-Emitting Materials : Certain polyamides derived from 3,4-biphenyldicarboxamide exhibit strong blue fluorescence in solution, suggesting their potential use in optoelectronic applications such as organic light-emitting diodes (OLEDs) and other display technologies (Spiliopoulos & Mikroyannidis, 1998).
Chemical and Material Research
- Corrosion Inhibition : Research into acrylamide derivatives of 3,4-biphenyldicarboxamide has shown their effectiveness as corrosion inhibitors for metals in acidic environments. This application is crucial in industrial processes to enhance the durability and lifespan of metal components (Abu-Rayyan et al., 2022).
Gas Separation Applications : Hyperbranched polyimides, which include derivatives of 3,4-biphenyldicarboxamide, have been developed for gas separation applications. These materials could be critical in industrial processes that require efficient and selective gas separation techniques (Fang, Kita, & Okamoto, 2000).
Photophysical Properties in Material Science : Derivatives of 3,4-biphenyldicarboxamide have been studied for their photophysical properties, particularly in the context of fluorescence and luminescence. These properties are vital for the development of new materials in photonics and sensor technologies (Novanna, Kannadasan, & Shanmugam, 2020).
Propiedades
IUPAC Name |
4-phenylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-13(17)11-7-6-10(8-12(11)14(16)18)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHAWRVYUMENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4558767.png)
![7-(benzylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4558770.png)
![N-(4-methoxybenzyl)-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4558774.png)

![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)
![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)
![3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4558797.png)
![ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4558798.png)

![N-(2-methoxyethyl)-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4558828.png)
![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)
![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)